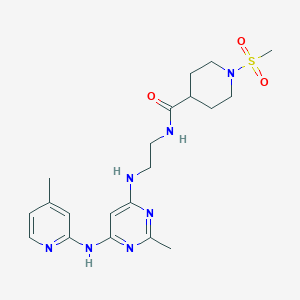![molecular formula C17H16N2OS B2840331 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone CAS No. 1705495-88-0](/img/structure/B2840331.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone, also known as PNU-120596, is a compound that has been extensively studied for its potential use in treating various diseases.
Mechanism of Action
The exact mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone is not fully understood, but it is believed to work by modulating the activity of the nicotinic acetylcholine receptor. This receptor is involved in several important physiological processes, including learning and memory, and is believed to be involved in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and protect against oxidative stress. It has also been shown to have a neuroprotective effect and can prevent neuronal death in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone in lab experiments is its ability to improve cognitive function and protect against neuronal death. It is also relatively easy to synthesize, making it a readily available compound for research purposes. One of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone. One area of research is to further investigate its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential use in treating other diseases, such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 2-phenylthiazol-4-ylamine with 2-bromoacetophenone to form 2-(2-bromoacetyl)phenylthiazole. This intermediate is then reacted with (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ol to form this compound.
Scientific Research Applications
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenylthiazol-4-yl)methanone has been extensively studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(19-13-7-4-8-14(19)10-9-13)15-11-21-16(18-15)12-5-2-1-3-6-12/h1-7,11,13-14H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVYJJHHNGABPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2840248.png)

![methyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2840250.png)







![7-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2840261.png)


